molecular formula C17H12ClN3O B2874151 3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one CAS No. 939756-08-8

3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2874151
CAS No.: 939756-08-8
M. Wt: 309.75
InChI Key: PIPYNQJHIRBWAI-UHFFFAOYSA-N
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Description

3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that features a unique structure combining an indole and a pyrimidine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate indole derivative, which is then subjected to further reactions to introduce the pyrimidine ring and the chloro substituent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the chloro group with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the chloro group .

Scientific Research Applications

3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of 3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of an indole and a pyrimidine ring, along with the specific substituents.

Properties

IUPAC Name

3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-12-6-7-14-13(8-12)15-16(20-14)17(22)21(10-19-15)9-11-4-2-1-3-5-11/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPYNQJHIRBWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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